methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate backbone substituted with a sulfamoyl group linked to a phenyl moiety and a carbamoylmethyl group attached to a 2,3-dimethylphenyl ring. Sulfonylureas typically inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants .
The compound’s design incorporates:
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dimethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15-8-7-11-18(16(15)2)23-20(25)14-24(17-9-5-4-6-10-17)31(27,28)19-12-13-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGUKAWBZCSQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Synthesis
The thiophene backbone serves as the foundational scaffold. The Gewald reaction is the most widely employed method for constructing 2-aminothiophene derivatives, which can be further functionalized. For this compound, a modified Gewald protocol is utilized:
- Cyclocondensation : A ketone precursor (e.g., methyl 3-oxo-3-phenylpropanoate) reacts with elemental sulfur and a primary amine (e.g., morpholine) in dimethylformamide (DMF) at 80–100°C for 12–18 hours.
- Oxidation : The resulting 2-aminothiophene intermediate undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid to yield the 3-sulfonylthiophene precursor.
Key Parameters :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | S₈, morpholine | DMF | 80 | 68–72 |
| Oxidation | H₂O₂, AcOH | Acetic acid | 60 | 85–90 |
Introduction of the Sulfamoyl Group
The sulfamoyl moiety (-SO₂NH-) is introduced via sulfonation followed by nucleophilic substitution :
- Sulfonation : The thiophene intermediate reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C for 2 hours, forming the sulfonyl chloride derivative.
- Amine Coupling : The sulfonyl chloride intermediate reacts with phenylamine in the presence of triethylamine (Et₃N) as a base, yielding the phenylsulfamoyl-thiophene intermediate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Sulfonation agent | ClSO₃H (2.2 equiv) |
| Coupling base | Et₃N (3.0 equiv) |
| Solvent | DCM |
| Temperature | 0–25°C |
| Yield | 75–80% |
Carbamoylmethyl Group Installation
The carbamoylmethyl arm (-CH₂CONH-) is appended through a two-step coupling strategy :
- Alkylation : The sulfamoyl-thiophene intermediate reacts with ethyl bromoacetate in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base, forming the ethyl ester derivative.
- Aminolysis : The ester undergoes aminolysis with 2,3-dimethylaniline in methanol (MeOH) under reflux, catalyzed by sulfuric acid (H₂SO₄).
Optimized Protocol :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃ | MeCN | 60 | 65–70 |
| Aminolysis | 2,3-Dimethylaniline, H₂SO₄ | MeOH | 80 | 80–85 |
Esterification and Final Functionalization
The methyl ester at the 2-position of the thiophene is introduced via acid-catalyzed esterification :
- Carboxylic Acid Formation : Hydrolysis of the ethyl ester (from Step 3) using NaOH in ethanol (EtOH) yields the carboxylic acid.
- Esterification : The acid reacts with methanol (MeOH) in the presence of H₂SO₄ under reflux, forming the methyl ester.
Critical Data :
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (0.5 equiv) |
| Solvent | MeOH |
| Temperature | 65°C |
| Reaction Time | 6 hours |
| Yield | 90–95% |
Purification and Characterization
Purification :
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent.
- Recrystallization : Ethanol/water (4:1 v/v) at 4°C for 24 hours.
Characterization :
Challenges and Optimization Strategies
- Regioselectivity in Sulfonation : Competitive sulfonation at the 4-position of the thiophene is mitigated by using low temperatures (0–5°C) and stoichiometric ClSO₃H.
- Steric Hindrance in Aminolysis : Bulkier amines (e.g., 2,3-dimethylaniline) require prolonged reaction times (8–10 hours) and elevated temperatures (80°C).
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors enhance yield and reproducibility:
- Microreactor Parameters :
- Residence Time: 30 minutes
- Temperature: 70°C
- Pressure: 2 bar
- Yield Improvement: 12–15% over batch methods
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Metsulfuron Methyl Ester (CAS 74223-64-6)
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
- Key Features :
- Triazinyl group instead of thiophene.
- Methoxy and methyl substituents on the triazine ring.
- Activity : ALS inhibitor with broad-spectrum herbicidal activity. The triazine ring enhances soil persistence but may reduce selectivity compared to thiophene-based analogs .
Methyl 3-{[(4-Hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (CAS 150258-68-7)
- Structure : Thiophene-2-carboxylate with a triazinyl carbamoyl sulfamoyl group .
- Key Features :
- Hydroxy and methyl substituents on the triazine ring.
- Lacks the phenyl and dimethylphenyl groups of the target compound.
- Activity : Herbicidal efficacy attributed to ALS inhibition. The hydroxyl group may increase water solubility, reducing soil adsorption compared to the target compound .
Benzothiophene-Based Analog
Ethyl 3-[(3-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 89139-51-5)
- Structure : Benzothiophene core with a 3-methylphenyl sulfamoyl group and ethyl ester .
- Key Features :
- Benzothiophene instead of thiophene, offering enhanced aromaticity.
- Ethyl ester group may alter metabolic stability compared to methyl esters.
Functional Group Impact on Properties
Key Observations :
- Metabolic Stability : Methyl esters (target compound) generally exhibit slower hydrolysis than ethyl esters (benzothiophene analog), prolonging activity .
Biological Activity
Methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate (commonly referred to as the compound ) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a carbamoyl moiety, which contribute to its unique biological activities. The chemical formula is , and its structural complexity suggests multiple points of interaction with biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, analogs have been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin production. One study reported that certain analogs displayed IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating a strong inhibitory potential against tyrosinase activity .
2. Cytotoxic Effects
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have a growth inhibitory value (GI50) of 3.18 µM against MCF-7 cells, suggesting significant anti-cancer potential . Such findings highlight the importance of further exploring the cytotoxic mechanisms of the compound.
Study 1: Tyrosinase Inhibition
A study focused on several analogs of this compound demonstrated their capacity to inhibit tyrosinase activity effectively. The most potent analog showed an IC50 value of 1.12 µM, which is 22 times more effective than kojic acid under similar conditions . This suggests that modifications in the structure can lead to enhanced biological activity.
Study 2: Cytotoxicity Testing
Another investigation assessed the cytotoxicity of related compounds on B16F10 melanoma cells. The results indicated that certain analogs did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment, which is promising for therapeutic applications in skin-related disorders .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Cell Line | GI50 (µM) |
|---|---|---|---|---|
| Analog A | Tyrosinase | 1.12 | MCF-7 | 3.18 |
| Analog B | Tyrosinase | 17.62 | B16F10 | Not assessed |
| Kojic Acid | Tyrosinase | 24.09 | Not applicable | Not applicable |
Q & A
Basic: What are the recommended multi-step synthetic routes for methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves sequential functionalization of a thiophene core. A general approach includes:
Thiophene carboxylation : React thiophene-2-carboxylic acid with chlorinating agents (e.g., SOCl₂) to form the acid chloride.
Sulfamoylation : Introduce the sulfamoyl group via reaction with sulfamoyl chloride derivatives under basic conditions (e.g., triethylamine) .
Carbamoylation : Couple the (2,3-dimethylphenyl)carbamoylmethyl group using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Optimization :
- Temperature : Maintain 0–5°C during sulfamoylation to minimize side reactions.
- Solvent : Use anhydrous DMF or THF for moisture-sensitive steps.
- Catalysts : Employ Pd-based catalysts for coupling reactions to enhance regioselectivity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) to verify substituent positions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene and phenyl regions .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃ at m/z 44) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic/Advanced: How can researchers evaluate the biological activity of this compound, and what assays are recommended?
Answer:
Primary Screening :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Anti-inflammatory Potential : Measure inhibition of COX-2 via ELISA or fluorometric assays .
Advanced Mechanistic Studies : - Enzyme Binding : Perform fluorescence quenching or SPR to assess interactions with target proteins (e.g., kinases) .
- Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
